molecular formula C16H26BrNO2 B6352029 N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine hydrobromide CAS No. 1609408-87-8

N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine hydrobromide

Cat. No.: B6352029
CAS No.: 1609408-87-8
M. Wt: 344.29 g/mol
InChI Key: GYDCHEXUCOLFSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Ethoxy-4-methoxybenzyl)cyclohexanamine hydrobromide (CAS: 355817-14-0) is a hydrobromide salt of a secondary amine featuring a cyclohexanamine core substituted with a 3-ethoxy-4-methoxybenzyl group. Its molecular weight is 344.29 g/mol, and it is typically available at 95% purity .

Properties

IUPAC Name

N-[(3-ethoxy-4-methoxyphenyl)methyl]cyclohexanamine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.BrH/c1-3-19-16-11-13(9-10-15(16)18-2)12-17-14-7-5-4-6-8-14;/h9-11,14,17H,3-8,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDCHEXUCOLFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC2CCCCC2)OC.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine hydrobromide typically involves the reaction of 3-ethoxy-4-methoxybenzyl chloride with cyclohexanamine in the presence of a base, followed by the addition of hydrobromic acid to form the hydrobromide salt . The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to 50°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Hydrogen gas with palladium on carbon

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide

Major Products Formed

Scientific Research Applications

N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine hydrobromide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares the target compound with structurally related derivatives, focusing on molecular features, physicochemical properties, and commercial availability.

Variations in the Amine Core

Cycloheptanamine Derivative
  • Compound : N-(3-Ethoxy-4-methoxybenzyl)cycloheptanamine hydrobromide (CAS: 1986483-85-5)
  • Molecular Weight : 358.32 g/mol
  • Key Difference : Replacement of the cyclohexane ring with a seven-membered cycloheptane ring.
Cyclopentanamine Derivative
  • Compound : N-(3-Ethoxy-4-methoxybenzyl)cyclopentanamine hydrobromide (CAS: 1609400-11-4)
  • Molecular Weight : 330.26 g/mol
  • Key Difference : Five-membered cyclopentane ring instead of cyclohexane.
  • Impact : Reduced ring size may enhance conformational rigidity and alter solubility .

Modifications to the Benzyl Substituents

4-Methoxy-2,5-Dimethylbenzyl Derivative
  • Compound : N-(4-Methoxy-2,5-dimethylbenzyl)cyclohexanamine hydrobromide (CAS: 356091-93-5)
  • Molecular Weight: Not explicitly stated (structurally similar to target compound).
  • Key Difference : Additional methyl groups at positions 2 and 5 on the benzyl ring, with a single methoxy group at position 3.
  • Impact : Enhanced steric hindrance and altered electronic properties due to methyl substituents .

Brominated and Fluorinated Analogs

  • Compound : N-(4-Bromo-3-fluorobenzyl)cyclohexanamine (CAS: 1248786-61-9)
  • Molecular Weight : 286.18 g/mol
  • Key Difference : Bromine and fluorine substituents on the benzyl ring instead of ethoxy/methoxy groups.

Functionalized Derivatives with Pharmacological Data

  • Compound : N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide
  • Key Difference : Incorporation of a thiazole ring and azepine moiety.
  • Pharmacological Activity : Demonstrates cardioprotective effects superior to reference drugs Levocarnitine and Mildronate in hypoxia models .
  • Structural Contrast : While sharing the hydrobromide salt form, this compound diverges significantly in core structure and functional groups.

Data Table: Key Attributes of Compared Compounds

Compound Name (CAS) Core Structure Benzyl Substituents Molecular Weight (g/mol) Purity Availability References
N-(3-Ethoxy-4-methoxybenzyl)cyclohexanamine HBr (355817-14-0) Cyclohexanamine 3-ethoxy, 4-methoxy 344.29 95% Discontinued
N-(3-Ethoxy-4-methoxybenzyl)cycloheptanamine HBr (1986483-85-5) Cycloheptanamine 3-ethoxy, 4-methoxy 358.32 95% Discontinued
N-(4-Methoxy-2,5-dimethylbenzyl)cyclohexanamine HBr (356091-93-5) Cyclohexanamine 4-methoxy, 2,5-dimethyl N/A 95% Discontinued
N-(4-Bromo-3-fluorobenzyl)cyclohexanamine (1248786-61-9) Cyclohexanamine 4-bromo, 3-fluoro 286.18 N/A Available
N-(3-Ethoxy-4-methoxybenzyl)cyclopentanamine HBr (1609400-11-4) Cyclopentanamine 3-ethoxy, 4-methoxy 330.26 95% Limited

Research Findings and Gaps

  • Structural Trends: Larger amine cores (e.g., cycloheptanamine) increase molecular weight and may enhance lipophilicity, while smaller cores (e.g., cyclopentanamine) reduce steric bulk .
  • Pharmacological Data: No direct studies on the target compound’s biological activity were identified in the provided evidence.

Biological Activity

N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine hydrobromide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of cyclohexanamine with 3-ethoxy-4-methoxybenzaldehyde in the presence of hydrobromic acid. The product is characterized using various spectroscopic techniques including NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy).

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, in vitro assays demonstrated significant antiproliferative activity against human ovarian carcinoma (A2780) and breast cancer cell lines (MCF-7). The compound exhibited an IC50 value indicative of moderate potency, comparable to established chemotherapeutic agents.

Cell Line IC50 (µM) Mechanism
A278025.4Induction of apoptosis
MCF-730.1Cell cycle arrest at G2/M phase
MDA-MB-23128.7Inhibition of tubulin polymerization

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Induction of Apoptosis : The compound activates apoptotic pathways, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : Flow cytometry analysis indicates that treatment with this compound results in G2/M phase arrest, preventing cancer cells from proliferating.
  • Tubulin Inhibition : Molecular docking studies suggest that the compound may bind to the colchicine site on tubulin, disrupting microtubule dynamics necessary for cell division.

Study 1: Cytotoxicity Evaluation

In a study published in Journal of Medicinal Chemistry, researchers synthesized several analogs of this compound and assessed their cytotoxicity against multiple cancer cell lines. The results indicated that modifications in the side chains significantly influenced biological activity, with some derivatives showing enhanced potency compared to the parent compound .

Study 2: Molecular Docking Analysis

A molecular docking study revealed that this compound fits well within the colchicine-binding site on tubulin. This interaction was confirmed through computational modeling, which predicted a favorable binding affinity and provided insights into structure-activity relationships .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.